![molecular formula C18H17N3O3 B2579023 1-methyl-3-nitro-4-((1-phenylethyl)amino)quinolin-2(1H)-one CAS No. 850719-57-2](/img/structure/B2579023.png)
1-methyl-3-nitro-4-((1-phenylethyl)amino)quinolin-2(1H)-one
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Description
1-methyl-3-nitro-4-((1-phenylethyl)amino)quinolin-2(1H)-one, also known as MNQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. MNQ is a quinoline derivative that has shown promising results in various research fields, including cancer research, neuroscience, and immunology. In
Scientific Research Applications
Antimalarial Activity
Quinoline derivatives have been synthesized and studied for their antimalarial activity. For instance, a series of 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols and their N omega-oxides demonstrated excellent activity against resistant strains of malaria parasites, including Plasmodium berghei in mice, and showed promise for clinical trials in humans due to their pharmacokinetic properties which may allow for extended protection against infection even after oral administration (Werbel et al., 1986).
Antibacterial Agents
Derivatives of 8-hydroxyquinoline have been identified as potent antibacterial agents targeting both intra- and extracellular Gram-negative pathogens, including Yersinia pseudotuberculosis and Chlamydia trachomatis. These compounds inhibit type III secretion (T3S), a mechanism essential for the pathogenicity of many bacteria (Enquist et al., 2012).
Synthetic Methods
An efficient method for the synthesis of 3-amino-1H-quinolin-2-one has been described, demonstrating the versatility of quinoline derivatives in synthetic chemistry. This method involves the condensation of o-nitrobenzaldehyde with hippuric acid, followed by a series of reductions and hydrolysis, highlighting the utility of quinoline derivatives in the development of new synthetic pathways (Juárez-Gordiano et al., 2002).
Sensing Applications
Quinoline derivatives have been developed as highly selective colorimetric chemosensors for the detection of cyanide in aqueous solutions. This demonstrates the potential of quinoline derivatives in environmental monitoring and safety applications, where the detection of hazardous substances is critical (Na et al., 2014).
properties
IUPAC Name |
1-methyl-3-nitro-4-(1-phenylethylamino)quinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-12(13-8-4-3-5-9-13)19-16-14-10-6-7-11-15(14)20(2)18(22)17(16)21(23)24/h3-12,19H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSXPVZYSFAPQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=C(C(=O)N(C3=CC=CC=C32)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-nitro-4-((1-phenylethyl)amino)quinolin-2(1H)-one |
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